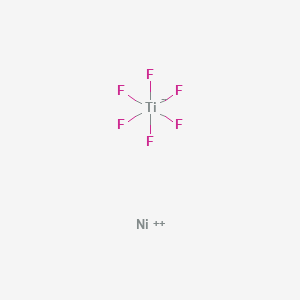

hexafluorotitanium(2-);nickel(2+)

Description

Hexafluorotitanium(2–) ([TiF₆]²⁻) is a fluorinated metallate anion, commonly found in salts such as potassium hexafluorotitanate(IV) (K₂TiF₆) and disodium hexafluorotitanium(2–) (Na₂TiF₆). These compounds are utilized in industrial processes, including aluminum refining and glass etching, due to their stability and fluxing properties .

Nickel(2+) (Ni²⁺) forms diverse coordination complexes and salts, such as nickel(II) perchlorate hexahydrate (Ni(ClO₄)₂·6H₂O) and nickel phthalocyanine (C₃₂H₁₆N₈Ni). These compounds are pivotal in catalysis, electroplating, and organic electronics .

Properties

CAS No. |

34109-80-3 |

|---|---|

Molecular Formula |

F6NiTi |

Molecular Weight |

220.551 g/mol |

IUPAC Name |

hexafluorotitanium(2-);nickel(2+) |

InChI |

InChI=1S/6FH.Ni.Ti/h6*1H;;/q;;;;;;+2;+4/p-6 |

InChI Key |

GZJGYSISOMACBB-UHFFFAOYSA-H |

Canonical SMILES |

F[Ti-2](F)(F)(F)(F)F.[Ni+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of hexafluorotitanium(2-);nickel(2+) typically involves the reaction of titanium and nickel salts with fluoride sources under controlled conditions. One common method is the co-precipitation technique, where titanium and nickel salts are dissolved in an aqueous solution, followed by the addition of a fluoride source such as hydrofluoric acid. The resulting precipitate is then filtered, washed, and dried to obtain the desired compound .

Industrial Production Methods

In industrial settings, the production of hexafluorotitanium(2-);nickel(2+) may involve large-scale chemical reactors where the reactants are mixed and reacted under controlled temperature and pressure conditions. The use of automated systems ensures consistent quality and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

Hexafluorotitanium(2-);nickel(2+) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.

Reduction: It can be reduced by reducing agents such as hydrogen gas.

Substitution: The fluoride ions in the compound can be substituted by other halides or ligands under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrofluoric acid, hydrogen gas, and various halide salts. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state species .

Scientific Research Applications

Hexafluorotitanium(2-);nickel(2+) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of hexafluorotitanium(2-);nickel(2+) involves its interaction with molecular targets and pathways within a system. The compound can bind to specific enzymes or proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the system being studied .

Comparison with Similar Compounds

Hexafluorotitanium(2–) and Related Hexafluorometallates

Hexafluorotitanium(2–) shares structural similarities with other hexafluorometallates, such as hexafluorozirconate(2–) ([ZrF₆]²⁻) and hexafluoroaluminate(3–) ([AlF₆]³⁻). Key differences are summarized below:

Structural and Functional Insights :

- Ionic Size and Stability : The ionic radius of Ti⁴+ (0.605 Å) is smaller than Zr⁴+ (0.72 Å), leading to higher lattice energy in K₂TiF₆ compared to K₂ZrF₆. This results in greater thermal stability for titanium-based salts .

- Charge Density : [AlF₆]³⁻ has a higher charge density than [TiF₆]²⁻, making K₃AlF₆ more reactive in fluxing applications .

Nickel(2+) Compounds and Analogous Metal Cations

Nickel(2+) complexes are compared with cobalt(2+) (Co²⁺) and copper(2+) (Cu²⁺) compounds:

Comparative Analysis :

- Magnetic Behavior : Ni²⁺ (d⁸) in octahedral fields exhibits paramagnetism, whereas Co²⁺ (d⁷) shows stronger magnetic moments due to unpaired electrons .

- Catalytic Efficiency : Nickel phthalocyanine demonstrates superior catalytic activity in oxygen reduction reactions compared to copper analogs, attributed to Ni's optimal d-orbital configuration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.